molecular formula C11H18N2O3 B12515990 tert-Butyl (4-acetamidobut-2-yn-1-yl)carbamate CAS No. 675605-60-4

tert-Butyl (4-acetamidobut-2-yn-1-yl)carbamate

Cat. No.: B12515990
CAS No.: 675605-60-4
M. Wt: 226.27 g/mol
InChI Key: NVKSWJZYVDRZEK-UHFFFAOYSA-N
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Description

tert-Butyl (4-acetamidobut-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetamido group, and a but-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-acetamidobut-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acetamidobut-2-yn-1-yl precursor. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed coupling reaction. The reaction conditions often include the use of solvents such as methylene chloride and reagents like imidazole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-acetamidobut-2-yn-1-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (4-acetamidobut-2-yn-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of indole derivatives, which are important in medicinal chemistry .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets.

Medicine: It can be used in the synthesis of pharmaceutical compounds with anticancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (4-acetamidobut-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
  • tert-Butyl (4-bromobut-2-en-1-yl)carbamate

Comparison: tert-Butyl (4-acetamidobut-2-yn-1-yl)carbamate is unique due to its acetamido group, which imparts specific reactivity and biological activity. Compared to similar compounds, it has distinct applications in medicinal chemistry and biological research. The presence of the acetamido group allows for specific interactions with biological targets, making it a valuable compound for drug development and biochemical studies .

Properties

CAS No.

675605-60-4

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl N-(4-acetamidobut-2-ynyl)carbamate

InChI

InChI=1S/C11H18N2O3/c1-9(14)12-7-5-6-8-13-10(15)16-11(2,3)4/h7-8H2,1-4H3,(H,12,14)(H,13,15)

InChI Key

NVKSWJZYVDRZEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC#CCNC(=O)OC(C)(C)C

Origin of Product

United States

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